N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide
Description
N-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide is a synthetic compound featuring a piperazine core substituted with a 4-fluorophenyl group and linked via an ethyl chain to a furan-2-carboxamide moiety. The fluorine atom at the para position of the phenyl ring may enhance metabolic stability and receptor binding affinity compared to non-halogenated analogs .
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c18-14-3-5-15(6-4-14)21-11-9-20(10-12-21)8-7-19-17(22)16-2-1-13-23-16/h1-6,13H,7-12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJHUSUXLRQWCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CO2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.
Linkage to Furan-2-Carboxamide: The final step involves coupling the piperazine intermediate with furan-2-carboxylic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Substituent Effects
- Halogenation : Fluorine (in the target compound) and chlorine (e.g., Compound 31) improve metabolic stability and receptor affinity. Iodine (Compound 34, 13) may allow for radiolabeling but increases molecular weight .
- Furan-based compounds (e.g., SIPI6398) prioritize smaller steric profiles for CNS penetration .
Pharmacological Implications
- Antipsychotic Potential: SIPI6398’s clinical advancement highlights the therapeutic viability of furan-2-carboxamide piperazine derivatives for schizophrenia, likely via 5-HT1A/D2 receptor modulation .
- Risks : Para-fluoro furanyl fentanyl (structurally similar to the target compound) is a controlled opioid, underscoring the importance of substituent choice in avoiding unintended receptor interactions (e.g., µ-opioid activation) .
Research Findings and Trends
- Receptor Targeting : Piperazine-ethyl-furan carboxamides are frequently tailored for 5-HT1A receptors (e.g., 18F-Mefway in ), but fluorophenyl substitutions may shift selectivity toward dopamine D2/D3 receptors .
- Clinical Relevance : SIPI6398’s approval for trials reflects a trend toward optimizing piperazine derivatives for CNS disorders, balancing metabolic stability (via fluorine) and receptor specificity .
Biological Activity
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure that includes a piperazine ring, a furan moiety, and a fluorinated phenyl group, which contribute to its biological activity. This article provides an overview of its synthesis, biological mechanisms, and pharmacological effects, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperazine Derivative : The initial step involves the reaction of 4-fluoroaniline with ethylene glycol to produce 4-(4-fluorophenyl)piperazine.
- Coupling with Furan Derivative : The piperazine derivative is then coupled with a furan-2-yl derivative under controlled conditions to form the intermediate compound.
- Carbamoylation : The final step involves the reaction of the intermediate with appropriate acyl chlorides or carboxylic acids to yield the desired carboxamide.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. The binding affinity and functional activation of these receptors can lead to significant pharmacological effects, including:
- Modulation of Neurotransmission : By binding to serotonin receptors, the compound can influence mood and anxiety levels.
- Potential Antidepressant Effects : Its structural similarity to known antidepressants suggests it may exhibit similar therapeutic properties .
Pharmacological Effects
Recent studies have reported various biological activities associated with this compound:
- Inhibition of Tyrosinase : Compounds related to piperazine derivatives have shown inhibitory effects on tyrosinase, an enzyme involved in melanin production. This suggests potential applications in treating hyperpigmentation disorders .
- Antimelanogenic Effects : In vitro studies demonstrated that certain derivatives exhibited no cytotoxicity while effectively reducing melanin synthesis in B16F10 melanoma cells .
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Tyrosinase Inhibition | Competitive inhibition | |
| Antimelanogenic Activity | Reduced melanin synthesis in cell lines | |
| Receptor Binding | Modulation of serotonin receptors |
Case Studies
- Study on Tyrosinase Inhibition : A recent study explored the design and synthesis of 4-fluorobenzylpiperazine derivatives, which included this compound as a key compound. The results indicated that these derivatives could act as effective inhibitors of tyrosinase, with IC50 values suggesting significant potency at low concentrations .
- Behavioral Studies : In vivo tests on related compounds indicated potential impacts on motor coordination and anxiety-like behaviors in animal models. These findings highlight the relevance of this compound class in neuropharmacology .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via coupling of furan-2-carboxylic acid derivatives with a piperazine-ethylamine intermediate. For example, analogs are prepared using general procedures (e.g., Procedure A or B) involving carbodiimide-mediated coupling (e.g., EDC/HOBt) in polar aprotic solvents like DMF or acetonitrile under reflux. Yields range from 40–85%, with optimization achievable by controlling stoichiometry, reaction time, and purification via recrystallization (e.g., HCl salt formation in MeOH or EtOH) .
- Data : For structurally similar compounds, yields vary depending on substituents; electron-withdrawing groups on the arylpiperazine moiety may reduce yields due to steric hindrance .
Q. How is structural characterization performed for this compound, and what key spectral data are indicative of successful synthesis?
- Methodology : Use H and C NMR to confirm the amide bond formation (δ ~7.5–8.5 ppm for aromatic protons, δ ~160–170 ppm for carbonyl carbons). Mass spectrometry (ESI-MS) verifies molecular ion peaks. For example, a related compound (C23H25Cl2N3O3) shows H NMR signals at δ 2.58–3.44 ppm (piperazine CH2), δ 7.07–8.69 ppm (aromatic/furan protons), and a molecular ion at [MH] = 469.20 .
- Data Contradictions : Discrepancies in melting points (e.g., 209–212°C vs. 226–228°C for HCl salts) may arise from recrystallization solvents or salt forms .
Q. What in vitro assays are used to evaluate the compound’s receptor binding affinity, particularly for dopamine or serotonin receptors?
- Methodology : Radioligand displacement assays (e.g., H-spiperone for D2/D3 receptors) using transfected HEK-293 cells. IC50 values are calculated, with selectivity assessed against off-target receptors (e.g., 5-HT1A). Functional activity (agonist/antagonist) is determined via cAMP accumulation assays .
- Key Findings : Analogous compounds with 4-(4-fluorophenyl)piperazine show nanomolar D3 receptor affinity (e.g., = 2.1 nM) and >100-fold selectivity over D2 .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral analogs, and what analytical techniques resolve stereoisomers?
- Methodology : Use chiral auxiliaries (e.g., (R)- or (S)-amino alcohols) during amide coupling or employ chiral HPLC (e.g., Chiralpak AD-H column) for separation. Circular dichroism (CD) and X-ray crystallography confirm absolute configuration .
- Challenges : Low enantiomeric excess (e.g., 40–60%) in early-stage synthesis requires iterative optimization of catalysts (e.g., BINAP-metal complexes) .
Q. What strategies address contradictory data in receptor binding vs. functional activity for this compound?
- Methodology : Reconcile discrepancies by validating assay conditions (e.g., cell line variability, G-protein coupling efficiency). For instance, high binding affinity (low ) but weak functional antagonism may indicate inverse agonist behavior or allosteric modulation. Use β-arrestin recruitment assays (e.g., BRET) to probe biased signaling .
- Case Study : A D3 antagonist with = 1.8 nM showed partial agonism in cAMP assays, resolved via molecular dynamics simulations of receptor-ligand interactions .
Q. How are pharmacokinetic properties (e.g., metabolic stability, blood-brain barrier penetration) optimized in lead analogs?
- Methodology :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. Introduce fluorination or methyl groups to block cytochrome P450 oxidation .
- BBB Penetration : LogP values (2–4) and polar surface area (<90 Ų) are optimized using in silico models (e.g., QikProp). In vivo studies in rodents assess brain-to-plasma ratios via LC-MS/MS .
- Data : Piperazine-containing analogs often exhibit moderate BBB penetration (brain/plasma ratio = 0.3–0.5) due to hydrogen-bonding with the amide group .
Methodological Considerations
Q. What computational approaches predict the compound’s binding mode to dopamine receptors?
- Methodology : Molecular docking (AutoDock Vina) into D3 receptor homology models (PDB: 3PBL). MD simulations (GROMACS) assess stability of ligand-receptor complexes. Key interactions include hydrogen bonds with Asp110 and π-π stacking with Phe346 .
Q. How are SAR studies designed to balance potency and selectivity in arylpiperazine derivatives?
- Methodology : Systematic substitution of the furan ring (e.g., 5-iodo vs. 5-methyl) and piperazine aryl group (e.g., 4-fluorophenyl vs. 2,3-dichlorophenyl). Assess trends in (binding) and IC50 (functional) values. For example, 5-iodo substitution increased D3 affinity by 10-fold but reduced metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
